trans-Cyclohexane-1,3-dicarboxylic acid

概述

描述

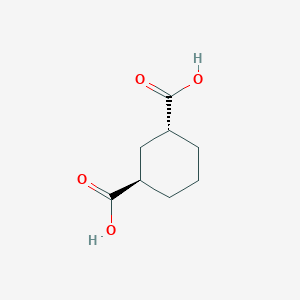

trans-Cyclohexane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 . It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclohexane ring. The “trans” designation indicates that the carboxyl groups are on opposite sides of the cyclohexane ring, giving the molecule a specific three-dimensional configuration .

准备方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of Terephthalic Acid: One common method involves the hydrogenation of terephthalic acid in the presence of a palladium catalyst.

Cyclization of Hexanedioic Acid: Another method involves the cyclization of hexanedioic acid under specific conditions to form the cyclohexane ring with carboxyl groups at the 1 and 3 positions.

Industrial Production Methods: Industrial production often involves the hydrogenation of aromatic dicarboxylic acids like terephthalic acid due to the availability and cost-effectiveness of the starting materials .

化学反应分析

Esterification Reactions

Esterification is a common reaction for dicarboxylic acids. The reaction of trans-Cyclohexane-1,3-dicarboxylic acid with alcohols in the presence of an acid catalyst can yield dimethyl esters. For example:

-

Reaction with Methanol :

In one study, this compound was treated with methanol and concentrated sulfuric acid at reflux conditions for 16 hours to achieve a yield of 100% for the dimethyl ester product .

Decarboxylation Reactions

Decarboxylation reactions can also occur under certain conditions, leading to the loss of carbon dioxide and the formation of cyclohexanones or other derivatives.

Reduction Reactions

Reduction of the carboxylic acids in this compound can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). This process converts the carboxylic groups into alcohols.

Formation of Salts

This compound can react with amines to form diastereomeric salts. This reaction is significant in chiral resolution processes where different salts can exhibit varying solubility and stability properties.

Data Tables of Chemical Reactions

科学研究应用

Applications in Materials Science

Plasticizers : One of the primary applications of trans-Cyclohexane-1,3-dicarboxylic acid is as a plasticizer in the production of various plastics. It enhances the flexibility and workability of polymers, making it suitable for use in flexible PVC and other polymeric materials. A patent describes the use of cyclohexane dicarboxylic acid derivatives as effective plasticizers, improving the mechanical properties of plastics significantly .

Polymer Synthesis : The compound is also utilized in synthesizing polyesters and polyamides. Its dicarboxylic nature allows it to react with diols or diamines to form high-performance polymers used in coatings, fibers, and films.

Pharmaceutical Applications

Drug Development : this compound has been studied for its potential use in drug formulations due to its ability to enhance solubility and bioavailability of certain pharmaceutical compounds. Research indicates that its derivatives can improve the pharmacokinetics of drugs by modifying their release profiles .

Chiral Resolution : The compound plays a role in chiral resolution processes where it is used to form diastereomeric salts with chiral amines. This method has been employed to separate enantiomers effectively, which is crucial for synthesizing optically active pharmaceutical agents .

Organic Synthesis Applications

Building Block for Synthesis : In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. It can undergo reactions such as esterification and amidation to produce esters and amides that are important intermediates in organic synthesis .

Catalysis : The compound has been explored in catalytic processes where it acts as a substrate for enzyme-catalyzed reactions. For instance, lipase-catalyzed hydrolysis of its esters has shown high enantioselectivity, making it valuable for producing optically active compounds .

Data Tables

| Application Area | Description |

|---|---|

| Materials Science | Used as a plasticizer and in polymer synthesis |

| Pharmaceuticals | Enhances drug solubility; aids in chiral resolution |

| Organic Synthesis | Acts as a building block for various organic reactions |

Case Studies

Case Study 1: Plasticizer Efficacy

A study evaluated the performance of this compound as a plasticizer in PVC formulations. Results indicated that formulations containing this compound exhibited improved flexibility and thermal stability compared to traditional plasticizers.

Case Study 2: Chiral Resolution

Research on the chiral resolution of this compound demonstrated that using (S)-phenylethylamine resulted in high enantiomeric excess (up to 97%) when forming diastereomeric salts under controlled molar ratios . This process highlights its importance in pharmaceutical applications where enantiomer purity is critical.

作用机制

The mechanism of action of trans-Cyclohexane-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The cyclohexane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound in biological systems .

相似化合物的比较

cis-Cyclohexane-1,3-dicarboxylic acid: The cis isomer has carboxyl groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.

trans-Cyclohexane-1,2-dicarboxylic acid: This compound has carboxyl groups at the 1 and 2 positions, resulting in different reactivity and applications.

trans-1,4-Cyclohexanedicarboxylic acid: With carboxyl groups at the 1 and 4 positions, this compound is used in different industrial applications compared to the 1,3 isomer.

Uniqueness: trans-Cyclohexane-1,3-dicarboxylic acid is unique due to its specific spatial arrangement of carboxyl groups, which influences its reactivity and suitability for certain applications, particularly in polymer synthesis and drug development .

生物活性

trans-Cyclohexane-1,3-dicarboxylic acid (trans-CHDA) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- CAS Number : 2305-30-8

trans-CHDA is characterized by two carboxylic acid groups attached to a cyclohexane ring. Its structural properties influence its biological interactions and mechanisms.

- Endocrine Disruption : Research indicates that compounds similar to trans-CHDA can interact with nuclear hormone receptors (NHRs), acting as agonists or antagonists. This interaction can lead to dysregulation of hormone metabolism, affecting processes such as reproduction and metabolism .

- Antioxidant Properties : Some studies suggest that dicarboxylic acids exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems .

- Hydrogen Bonding : The presence of multiple carboxylic groups allows for significant hydrogen bonding capabilities, which can enhance the solubility and stability of the compound in biological environments .

Case Studies

- Thermodynamic Studies : A study on the thermodynamic properties of trans-CHDA explored its self-assembly mechanisms in solution. It was found that the formation of diastereomeric salts influenced the compound's stability and solubility, which are crucial for its biological applications .

- Hydrogen Bonding in Crystals : The crystal structure analysis revealed a strong hydrogen bonding network among adjacent molecules, contributing to the compound's stability at low temperatures. This structural insight is essential for understanding its behavior in biological systems .

- Comparative Analysis : A comparative study between trans-CHDA and other cyclohexanedicarboxylic acids showed that trans-CHDA exhibits unique solubility characteristics that may enhance its bioavailability compared to its cis counterparts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Boiling Point | Not available |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Lipinski Rule of Five | Complies |

属性

IUPAC Name |

(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-30-8 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。